2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile
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Overview
Description
2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile is a chemical compound that features a piperazine ring substituted with a pyridine ring and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile typically involves the reaction of 4-(pyridin-4-yl)piperazine with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the acetonitrile carbon, forming the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-tubercular agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)aniline: Similar structure but with an ethoxy group.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine ring instead of a pyridine ring.
Uniqueness
2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyridine ring and an acetonitrile group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H14N4 |
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Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-(4-pyridin-4-ylpiperazin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H14N4/c12-3-6-14-7-9-15(10-8-14)11-1-4-13-5-2-11/h1-2,4-5H,6-10H2 |
InChI Key |
PWQHOWJDGJVFAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC#N)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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